![molecular formula C8H12N2O3 B13197750 2-[3-Oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13197750.png)
2-[3-Oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-Oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetic acid is a heterocyclic compound featuring a pyrazole ring Pyrazoles are known for their diverse biological activities and are commonly found in various pharmaceutical agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by acylation to introduce the acetic acid moiety. The reaction conditions often require specific temperatures and solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-Oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydropyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acids, while reduction can produce dihydropyrazole derivatives.
Applications De Recherche Scientifique
2-[3-Oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound’s unique structure makes it useful in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-[3-Oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetic acid exerts its effects involves interactions with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazole-4-carboxylic acid: Similar in structure but lacks the isopropyl group.
3,5-Dimethylpyrazole: Contains additional methyl groups on the pyrazole ring.
1-Phenyl-3-methyl-5-pyrazolone: Features a phenyl group and a different substitution pattern.
Uniqueness
2-[3-Oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group and the acetic acid moiety differentiates it from other pyrazole derivatives, potentially leading to unique interactions with biological targets and distinct applications in research and industry.
Propriétés
Formule moléculaire |
C8H12N2O3 |
|---|---|
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
2-(3-oxo-2-propan-2-yl-1H-pyrazol-4-yl)acetic acid |
InChI |
InChI=1S/C8H12N2O3/c1-5(2)10-8(13)6(4-9-10)3-7(11)12/h4-5,9H,3H2,1-2H3,(H,11,12) |
Clé InChI |
BPNGMTLSIGAACO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C(=O)C(=CN1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


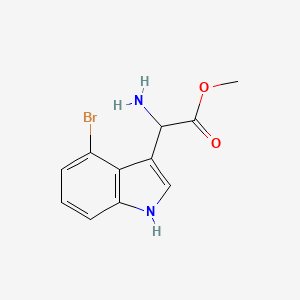
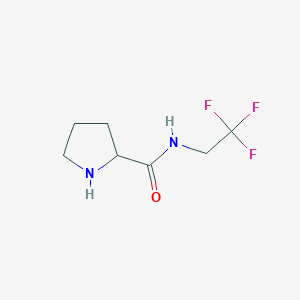

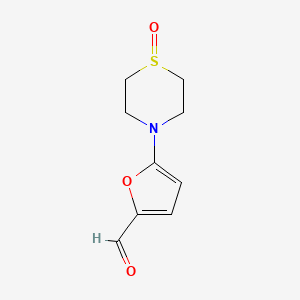

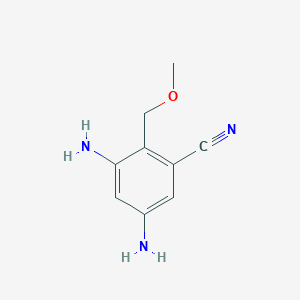
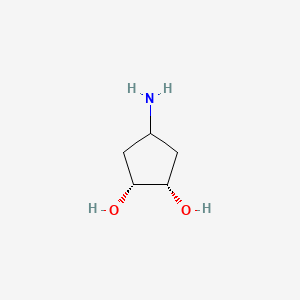

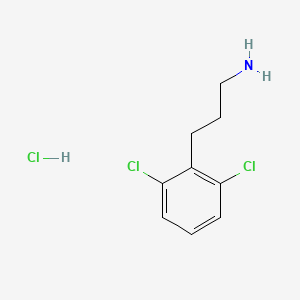
![5-[(Morpholin-4-yl)methyl]pyridine-3-carboxylic acid](/img/structure/B13197725.png)
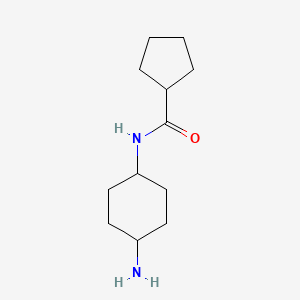
![(2S)-2-amino-N-[1-(2,4-difluorophenyl)ethyl]-3,3-dimethylbutanamide](/img/structure/B13197743.png)
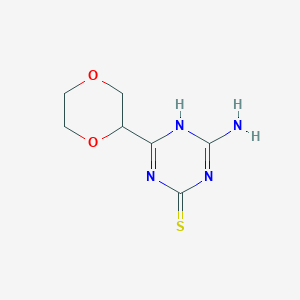
![2-[(5-Bromo-2-fluorophenyl)methyl]oxirane](/img/structure/B13197779.png)
